

Application Notes and Protocols: BODIPY™ TR Methyl Ester Fixation with Paraformaldehyde

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Compound of Interest

Compound Name: BODIPY TR methyl ester

Cat. No.: B1147954

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Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye that readily permeates cell membranes, making it an excellent tool for staining endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria.[1][2] A key advantage of this dye is its compatibility with paraformaldehyde (PFA) fixation, allowing for the preservation of cellular morphology and fluorescent signal for subsequent imaging and analysis.[1][3][4] These characteristics make BODIPY™ TR methyl ester a valuable counterstain for green fluorescent protein (GFP)-expressing cells and tissues, facilitating dual-channel imaging with minimal spectral overlap.[1][5]

Spectral Properties

BODIPY™ TR methyl ester exhibits a strong fluorescence in the red region of the spectrum. Its spectral characteristics are summarized in the table below. The emission spectra of enhanced GFP (EGFP) and BODIPY™ TR methyl ester are well separated, with peaks at approximately 508 nm and 625 nm, respectively, which allows for simultaneous dual-channel confocal imaging without significant spectral bleed-through.[1][5]

Property	Value	Reference
Excitation Maximum (Ex)	~588-598 nm	[1][3][6]
Emission Maximum (Em)	~616-625 nm	[1][3][7]
Molar Extinction Coefficient	~69,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield	~0.9	[3]
Recommended Laser Lines	561 nm or 568 nm	[5][6]
Recommended Filter Sets	Texas Red®	[1]

Experimental Protocols

I. Preparation of Reagents

1. BODIPY™ TR Methyl Ester Stock Solution (5 mM)

- Dissolve the vial of BODIPY™ TR methyl ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- For example, add 228 µL of DMSO to 1 mg of the dye (MW = 438.26 g/mol) to get a 5 mM stock solution.
- Store the stock solution at -20°C, protected from light.

2. Paraformaldehyde (PFA) Fixation Solution (4% in PBS)

- Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
- To prepare a 100 mL solution:
 - Add 4 g of paraformaldehyde powder to ~80 mL of phosphate-buffered saline (PBS).
 - Heat the solution to 60-70°C in a fume hood while stirring. Do not exceed 70°C.
 - Add 1-2 drops of 1 M NaOH to dissolve the PFA. The solution should become clear.
 - Allow the solution to cool to room temperature.

- Adjust the pH to 7.2-7.4 using 1 M HCl.
- Bring the final volume to 100 mL with PBS.
- Filter the solution through a 0.22 μ m filter.
- Store the 4% PFA solution at 4°C for up to one week or at -20°C for longer-term storage.

II. Staining and Fixation of Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types.

1. Cell Seeding:

- Seed cells on coverslips in a petri dish or in a multi-well imaging plate.
- Culture the cells until they reach the desired confluency.

2. Staining:

- Prepare a fresh working solution of BODIPY™ TR methyl ester by diluting the 5 mM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) or cell culture medium. A final concentration of 0.1-1.0 μ M is a good starting point.[\[1\]](#)
- Remove the culture medium from the cells and wash once with pre-warmed buffer.
- Add the BODIPY™ TR methyl ester working solution to the cells.
- Incubate for 10-30 minutes at 37°C, protected from light.[\[1\]](#)

3. Washing:

- Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium to remove any unbound dye.

4. Fixation:

- Remove the wash buffer and add 4% PFA solution to the cells.

- Incubate for 15-20 minutes at room temperature, protected from light.
- Note: While PFA fixation is compatible with BODIPY™ TR methyl ester, subsequent permeabilization with detergents like Triton™ X-100 or methanol may extract the lipophilic dye, leading to a loss of signal.[1] If co-staining with antibodies against intracellular targets is required, this potential issue should be considered and tested.

5. Final Washes and Mounting:

- Remove the PFA solution and wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Seal the coverslips and store the slides at 4°C, protected from light, until imaging.

III. Staining and Fixation of Zebrafish Embryos

This protocol is adapted for zebrafish embryos and can serve as a starting point for other model organisms.

1. Staining Solution Preparation:

- Prepare a 100 µM staining solution by diluting the 5 mM stock solution 1:50 in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This results in a final DMSO concentration of 2%.[7]

2. Staining:

- Transfer zebrafish embryos into the 100 µM BODIPY™ TR methyl ester staining solution.
- Incubate for 1 hour at 28.5°C, protected from light.[7]

3. Washing:

- Remove the staining solution and wash the embryos three times with fresh HEPES-buffered ERM.[7]

4. Fixation:

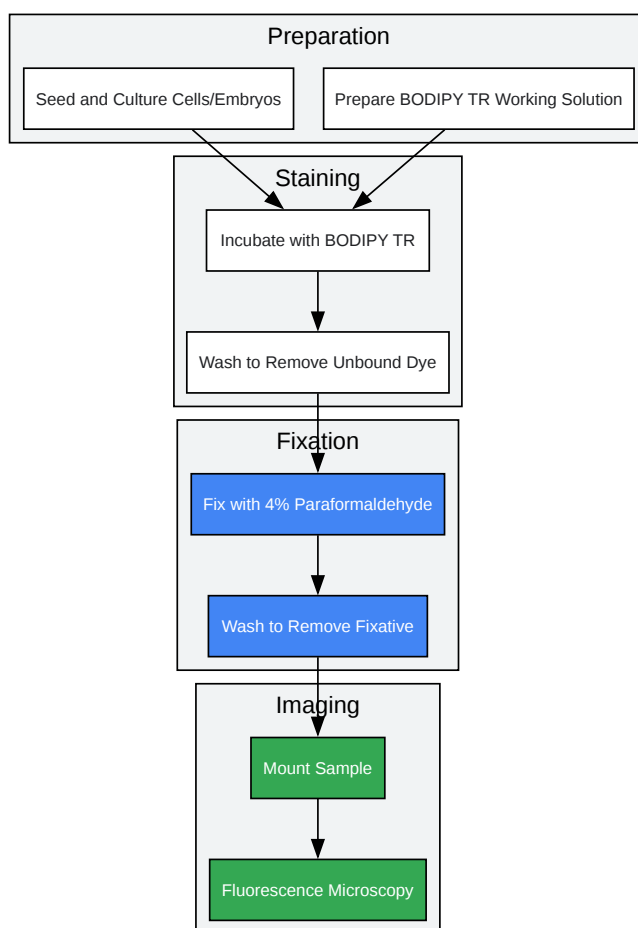
- Fix the stained embryos in 4% PFA in HEPES-buffered ERM for 1 hour at 4°C or room temperature.[7]

5. Post-Fixation Washes and Storage:

- Wash the embryos several times with ERM or PBS to remove the fixative.
- Store the fixed and stained embryos at 4°C, protected from light.

Visualizations

Experimental Workflow



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Caption: Staining and fixation workflow.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Signal	<ul style="list-style-type: none">- Dye concentration is too low.- Incubation time is too short.- Dye has degraded due to improper storage or light exposure.	<ul style="list-style-type: none">- Optimize dye concentration (try a range from 0.1 to 1.0 μM for cells).- Increase incubation time.- Ensure stock solution is stored properly at -20°C and protected from light.
High Background Fluorescence	<ul style="list-style-type: none">- Dye concentration is too high.- Inadequate washing.- Fixation may slightly increase background.[4]	<ul style="list-style-type: none">- Decrease dye concentration.- Increase the number and duration of wash steps after staining.- Acquire images with appropriate settings to minimize background.
Loss of Signal After Permeabilization	<ul style="list-style-type: none">- The lipophilic dye is extracted by detergents (e.g., Triton™ X-100) or solvents (e.g., methanol).[1]	<ul style="list-style-type: none">- If possible, avoid permeabilization.- If permeabilization is necessary for co-staining, test different, milder detergents or shorter permeabilization times.- Alternatively, perform antibody staining for surface markers before fixation and staining with BODIPY™ TR methyl ester.
Photobleaching	<ul style="list-style-type: none">- Excessive exposure to excitation light.	<ul style="list-style-type: none">- Minimize light exposure during sample preparation and imaging.- Use an anti-fade mounting reagent.- Acquire images using the lowest possible laser power and shortest exposure time.

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